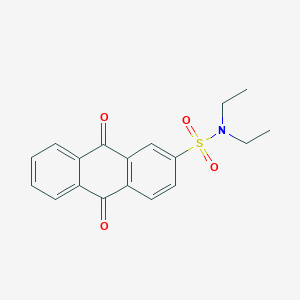

N,N-二乙基-9,10-二氧代-9,10-二氢蒽-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with a decided structure . It has been mentioned in the context of antioxidant and antiplatelet activity . The molecule is stabilized by weak intra-molecular C-H⋯O hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds has been carried out using reactions of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracene-1(2)-yl)acetamides with functionalized thiols in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature .Molecular Structure Analysis

The molecular structure of this compound is stabilized by weak intra-molecular C-H⋯O hydrogen bonds. The crystal structure is further stabilized by weak C-H⋯O, C-H⋯π and π-π interactions .Chemical Reactions Analysis

The compound has been involved in reactions with functionalized thiols in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1030.356 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Organic Synthesis: Bidentate Directing Groups

The compound serves as a bidentate directing group in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions . This application is crucial because it allows for the selective activation of C-H bonds, which is a significant step in creating complex organic molecules. The bidentate nature of the compound provides a chelation-assistance mechanism, promoting the formation of cyclometallated complexes and thus enabling site-selective functionalization.

Antimicrobial Activity: Antibacterial and Antifungal Applications

“N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown promising antibacterial activity against strains like Mycobacterium luteum and antifungal effects against Candida tenuis. Such applications are particularly relevant in the development of new treatments for multidrug-resistant pathogens.

Environmental Impact: Green Chemistry

The use of this compound in organic synthesis aligns with the principles of green chemistry . By facilitating C-H bond functionalization, it reduces waste and saves materials and chemicals, contributing to more environmentally friendly chemical processes.

Chemical Science: Step-Economy in Synthesis

In chemical synthesis, the step-economy is an essential factor. The compound’s role in C-H bond functionalization can potentially shorten the number of steps required to synthesize desired products . This not only speeds up the process but also makes it more cost-effective.

Applied Chemistry: Chelation-Assistance in Cyclometallated Complexes

The compound’s ability to act as a chelating agent is applied in the formation of cyclometallated complexes . This is particularly useful in applied chemistry where such complexes are needed for various catalytic and synthetic applications.

Biologically Active Compounds: Biofocus on Anthracenedione Derivatives

While not directly related to “N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide”, its structural analogs, anthracenedione derivatives, have been highlighted for their biological activity . These derivatives have practical applications in various fields, including medicine and pharmacology, due to their bioactive properties.

作用机制

属性

IUPAC Name |

N,N-diethyl-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-19(4-2)24(22,23)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORLRRLGRGZCIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

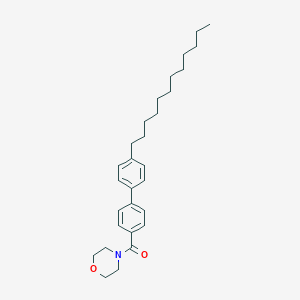

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-hexylphenyl)-1,2,4-oxadiazole](/img/structure/B401449.png)

![5-(4-Butylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401450.png)

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylphenyl)-1,2,4-oxadiazole](/img/structure/B401452.png)

![5-Butyl-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401453.png)

![5-(4-Butylphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401454.png)

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401455.png)

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B401457.png)

![5-[4-(Heptyloxy)phenyl]-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401459.png)

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401460.png)

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-methoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401461.png)

![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401462.png)

![Propyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B401468.png)

![5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B401470.png)